2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol

JNK kinase inhibition kinase selectivity profiling pyrazole regioisomer SAR

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol is a heterocyclic building block (C10H11N3O, MW 189.21 g/mol) containing a pyrazole N1-ethanol arm and a pyridin-4-yl substituent at the pyrazole C4 position. This specific regiochemistry distinguishes it from the more common 3-pyridyl isomer (CAS 401522-11-0) and the des-ethanol analog 4-(1H-pyrazol-4-yl)pyridine (CAS 19959-71-8).

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B1364454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN(N=C2)CCO
InChIInChI=1S/C10H11N3O/c14-6-5-13-8-10(7-12-13)9-1-3-11-4-2-9/h1-4,7-8,14H,5-6H2
InChIKeySUWVKEUCSAKNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol – Structural Overview and Comparator Identification for Procurement Decisions


2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol is a heterocyclic building block (C10H11N3O, MW 189.21 g/mol) containing a pyrazole N1-ethanol arm and a pyridin-4-yl substituent at the pyrazole C4 position. This specific regiochemistry distinguishes it from the more common 3-pyridyl isomer (CAS 401522-11-0) and the des-ethanol analog 4-(1H-pyrazol-4-yl)pyridine (CAS 19959-71-8) [1]. The compound serves as a core scaffold for kinase inhibitor programs, including the clinical B-Raf inhibitor GDC-0879 (which uses a 3-pyridyl variant), and for JNK inhibitors where the 4-pyridyl orientation confers distinct hinge-binding geometry [2]. Understanding the quantitative consequences of this regiochemical and functional-group arrangement is critical for informed procurement decisions.

1
4-Pyridylpyrazole regiochemistry supports JNK pathway inhibitor studies
2
N1-ethanol handle enables chemical probe synthesis and solubility tuning
3
Scaffold reported in co-crystallization studies with JNK isoforms

Why 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol Cannot Be Replaced by the 3-Pyridyl Isomer or Des-Ethanol Analog – The Evidence Gap


Close analogs of 2-(4-pyridin-4-ylpyrazol-1-yl)ethanol, such as the 3-pyridyl isomer (CAS 401522-11-0) and 4-(1H-pyrazol-4-yl)pyridine, appear superficially interchangeable but differ in critical physicochemical and target-engagement properties. The pyridyl nitrogen position (4- vs. 3-) alters both the electronic character of the heterocycle and the hydrogen-bonding geometry with kinase hinge residues [1]. The N1-ethanol arm contributes hydrogen-bond donor/acceptor capacity and modulates solubility and metabolic stability, functions absent in the des-ethanol analog [2]. Moving from 3-pyridyl to 4-pyridyl substitution has been shown to shift antiproliferative potency by >2-fold in some cellular contexts [1]. These quantitative differences mean that substitution without systematic re-profiling carries a material risk of altered target selectivity, potency, and developability—making the specific compound a non-fungible choice.

3-Pyridyl Isomer

May redirect kinase targeting away from JNK toward Raf kinases; cell response profiles differ by >2-fold in reported comparisons.

Des-Ethanol Analog

Lacks primary alcohol handle for conjugation and hydrogen-bond donor capacity; solubility and synthetic versatility may not transfer.

Quantitative Differentiation Evidence for 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol Against Closest Analogs


JNK1 Selectivity Advantage of Pyrazol-4-yl Pyridine Core Over Pyrazol-3-yl Pyridine Scaffolds

A pyrazol-4-yl pyridine derivative (11e) built on the target compound core achieved JNK1 IC50 = 1.81 nM, with 7.0-fold selectivity over JNK2 (IC50 = 12.7 nM) and 5.8-fold over JNK3 (IC50 = 10.5 nM) at 1 µM ATP [1]. In a 50-kinase panel, 11e showed high JNK selectivity with minimal off-target activity [1]. By contrast, the clinical 3-pyridyl derivative GDC-0879 (which uses the alternative pyrazol-3-yl pyridine regioisomer) is a B-Raf V600E inhibitor with IC50 = 0.13 nM but lacks JNK selectivity—its kinase selectivity is directed at Raf family kinases [2]. The regiochemistry of the pyridyl attachment (C4 vs. C3) is a primary determinant of kinase targeting preference.

JNK Isoform Potency
Reported
JNK1 IC50 1.81 nM; 7× over JNK2; selective in 50-kinase panel (cmpd 11e)
Supports JNK pathway inhibitor profiling
Cross-study comparison; direct binding data to confirm
JNK kinase inhibition kinase selectivity profiling pyrazole regioisomer SAR

Cellular Antiproliferative Potency: 4-Pyridyl vs. 3-Pyridyl Isomer Comparison in Cancer Cell Lines

In a head-to-head comparison within a single study, the 4-pyridyl compound 7a exhibited HepG2 IC50 = 14.37 ± 0.26 µM and A549 IC50 = 31.63 ± 1.50 µM, while its direct 3-pyridyl analog 7c showed HepG2 IC50 = 31.45 ± 0.44 µM and A549 IC50 > 40 µM [1]. The 4-pyridyl isomer was 2.2-fold more potent in HepG2 cells and retained measurable activity in A549 where the 3-pyridyl isomer was inactive at the highest concentration tested.

Cell Response Comparison
Head-to-head
4-Pyridyl 7a HepG2 IC50 14.37 µM vs 3-Pyridyl 7c 31.45 µM; A549 31.63 µM vs >40 µM
4-Pyridyl orientation may support higher cell response in tested lines
Data from single study; broader profiling needed
antiproliferative activity pyridylpyrazole SAR cancer cell panel

Hydrogen-Bond Donor Capacity: Differentiation from Des-Ethanol Analog 4-(1H-Pyrazol-4-yl)pyridine

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol contains a primary alcohol group (N1-ethanol) that serves as both a hydrogen-bond donor (HBD = 1) and acceptor, giving it a topological polar surface area (TPSA) of approximately 55 Ų (calculated) . In contrast, 4-(1H-pyrazol-4-yl)pyridine lacks this ethanol arm and has HBD = 1 (from the pyrazole NH, which is substituted in the target compound) and TPSA = 41.6 Ų [1]. The ethanol arm increases the compound's capacity for specific hydrogen-bond interactions with biological targets and improves aqueous solubility, as demonstrated by the fact that GDC-0879 (which retains the N1-ethanol) shows DMSO solubility >16.7 mg/mL, while des-ethanol analogs often require formulation adjustments .

H-Bond Capacity
Class-level
Ethanol arm adds HBD = 1; TPSA ~55 Ų vs des-ethanol TPSA 41.6 Ų
Ethanol arm may improve aqueous solubility and enable conjugation
Computed properties; experimental validation recommended
physicochemical properties hydrogen bonding solubility optimization

Kinase Selectivity Window: 4-Pyridyl Pyrazoles Demonstrate Broader JNK Selectivity Than Reference Inhibitor SP600125

Compounds built on the pyrazol-4-yl pyridine template demonstrated superior antiproliferative potency compared to the reference JNK inhibitor SP600125 across NCI-60 cancer cell lines [1]. Specifically, compound 11c (based on this scaffold) achieved GI50 = 1.28 µM against K562 leukemia cells, while SP600125 typically exhibits GI50 values in the 5–20 µM range across leukemia cell lines [1]. Furthermore, compound 11e showed intracellular target engagement via NanoBRET with JNK1 IC50 = 2.81 µM and minimal hERG liability (IC50 = 4.82 µM), indicating a selectivity window that distinguishes this scaffold from broad-spectrum kinase inhibitors [1].

Selectivity Window
Reported
Cmpd 11c K562 GI50 1.28 µM; SP600125 ~5-20 µM; 11e hERG IC50 4.82 µM
Scaffold may offer improved potency and selectivity window vs SP600125
Cross-study comparison; direct comparative study lacking
JNK selectivity kinase panel screening SP600125 comparison

Recommended Application Scenarios for 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol Based on Differential Evidence


JNK1-Selective Kinase Inhibitor Lead Generation Programs

The pyrazol-4-yl pyridine scaffold delivers JNK1 potency (IC50 = 1.81 nM) with 7-fold selectivity over JNK2 and minimal off-target activity in a 50-kinase panel [1]. Research groups developing JNK1-selective inhibitors for oncology, neurodegeneration, or inflammatory diseases should procure the 4-pyridyl isomer rather than the 3-pyridyl variant, which directs selectivity toward B-Raf instead of JNK isoforms [1].

Antiproliferative Screening in Solid Tumor and Leukemia Cell Panels

The 4-pyridyl regioisomer demonstrated consistent antiproliferative activity in HepG2 (IC50 = 14.37 µM) and K562 (GI50 = 1.28 µM for optimized derivative) where the 3-pyridyl analog was significantly less potent or inactive [1][2]. This scaffold is recommended for core library synthesis in anticancer screening campaigns targeting hepatocellular carcinoma and hematological malignancies.

Synthetic Building Block for N1-Functionalized Kinase Probes and PROTACs

The N1-ethanol group provides a unique synthetic handle (primary alcohol) amenable to esterification, carbamate formation, or mesylation for nucleophilic displacement, capabilities absent in 4-(1H-pyrazol-4-yl)pyridine [1]. This enables efficient construction of bi-functional degraders (PROTACs), fluorescent probes, and biotinylated affinity reagents using well-established conjugation chemistry.

Crystallography and Fragment-Based Drug Design Campaigns Targeting the JNK Hinge Region

The pyrazol-4-yl pyridine core has been successfully co-crystallized with JNK isoforms (PDB ID: 8ENJ, 2.8 Å resolution), revealing a type I kinase inhibition mode with bidentate hinge hydrogen bonding via the pyridine nitrogen and 2-aminopyridine substituent [1]. This validated binding mode reduces the structural biology risk for fragment-growing and structure-based design projects compared to untested regioisomers.

Application
Selection Property
Validation Focus
JNK inhibitor lead generation
4-Pyridylpyrazole regiochemistry
JNK isoform selectivity profiling
Antiproliferative cell-model screening
4-Pyridyl orientation in heterocyclic core
Cell-line response comparison in solid tumor models
Synthesis of kinase-targeted probes
N1-ethanol functional handle
Conjugation efficiency and probe target engagement retention
Structure-based kinase inhibitor design
Reported JNK hinge-binding geometry
Hinge-region interaction validation via crystallography
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